molecular formula C22H26FN3O3 B12424794 2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

Cat. No.: B12424794
M. Wt: 399.5 g/mol
InChI Key: GAGDTKJJVCLACJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNX-0723 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins. This compound has shown significant potential in treating diseases such as malaria and Parkinson’s disease due to its ability to inhibit Hsp90 in both Plasmodium parasites and human cells .

Preparation Methods

Chemical Reactions Analysis

SNX-0723 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SNX-0723 is unique among Hsp90 inhibitors due to its high selectivity and potency. Similar compounds include:

These compounds share the ability to inhibit Hsp90 but differ in their selectivity, potency, and pharmacokinetic profiles, highlighting the uniqueness of SNX-0723 in terms of its effectiveness and potential therapeutic applications.

Properties

Molecular Formula

C22H26FN3O3

Molecular Weight

399.5 g/mol

IUPAC Name

2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

InChI

InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1

InChI Key

GAGDTKJJVCLACJ-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)N[C@H]4CCOC4

Canonical SMILES

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.